Febuxostat - 144060-53-7

Febuxostat

Catalog Number: EVT-268242
CAS Number: 144060-53-7
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO), an enzyme involved in the uric acid production pathway. [] It is classified as a xanthine oxidase inhibitor and is primarily investigated for its role in managing hyperuricemia, a condition characterized by elevated uric acid levels in the blood. []

Future Directions
  • Investigating Long-Term Effects: Evaluating the long-term safety and efficacy of Febuxostat in managing hyperuricemia and related conditions. []

  • Developing Personalized Therapies: Exploring the use of genetic and clinical factors to personalize Febuxostat therapy, optimizing its efficacy, and minimizing adverse effects. []

  • Exploring New Applications: Investigating the potential benefits of Febuxostat in other conditions where uric acid and oxidative stress play a role. [] Examples include metabolic syndrome, neurodegenerative diseases, and inflammatory disorders.

Allopurinol

Compound Description: Allopurinol is a purine analogue and a xanthine oxidase inhibitor commonly used to treat gout and hyperuricemia. It works by reducing the production of uric acid in the body. [, , , , , , , , , , , , , , , , , , , ]

Relevance: Allopurinol is a structurally distinct xanthine oxidase inhibitor compared to Febuxostat, but both drugs share the same mechanism of action for treating gout and hyperuricemia by lowering serum uric acid levels. Numerous studies compare the efficacy, safety, and cost-effectiveness of Febuxostat to Allopurinol. [, , , , , , , , , , , , , , , , , , , ]

Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug used to treat hyperuricemia. Unlike Febuxostat, which inhibits uric acid production, Benzbromarone increases uric acid excretion by inhibiting its reabsorption in the kidneys. [, ]

Relevance: Benzbromarone serves as a comparative agent in studies evaluating the uric acid-lowering effects of Febuxostat, particularly when co-administered with URAT1 inhibitors like Verinurad. The combination of Febuxostat and Verinurad aims to achieve a similar uric acid excretion profile as Benzbromarone while potentially mitigating the side effects associated with Benzbromarone. [, ]

Colchicine

Compound Description: Colchicine is an anti-inflammatory drug commonly used to treat acute gout attacks. It works by reducing inflammation and pain caused by uric acid crystals in the joints. [, , ]

Relevance: Colchicine is often used as a prophylactic treatment during the initial stages of urate-lowering therapy with Febuxostat to prevent acute gout flares. Studies investigate the comparative efficacy of colchicine prophylaxis versus stepwise dose escalation of Febuxostat in managing gout flares during the initial treatment phase. [, , ]

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a diuretic medication often prescribed to treat hypertension. It can affect serum uric acid levels, potentially interfering with the uric acid-lowering effects of Febuxostat. []

Relevance: Studies have investigated the potential pharmacokinetic and pharmacodynamic interactions between Febuxostat and Hydrochlorothiazide. Research suggests that co-administration of Febuxostat and Hydrochlorothiazide does not significantly affect the pharmacokinetics of Febuxostat and has no clinically significant impact on its pharmacodynamics. Therefore, dose adjustments for Febuxostat are not typically necessary when co-administered with Hydrochlorothiazide. []

Morin

Compound Description: Morin is a flavonoid, a type of naturally occurring compound found in various plants. Morin is known to inhibit certain enzymes involved in drug metabolism, such as CYP enzymes and P-glycoprotein, which can potentially alter the pharmacokinetics of co-administered drugs like Febuxostat. []

Relevance: Research has explored the potential pharmacokinetic interaction between Febuxostat and Morin. Studies in rats demonstrated that pre-treatment with Morin significantly increased the oral bioavailability of Febuxostat, suggesting Morin's potential to inhibit the enzymes responsible for Febuxostat metabolism. This interaction highlights the importance of considering potential drug-flavonoid interactions, especially when Febuxostat is used concurrently with Morin-containing dietary supplements. []

Verinurad (RDEA3170)

Compound Description: Verinurad is a selective uric acid reabsorption inhibitor (URAT1 inhibitor). It blocks the reabsorption of uric acid in the kidneys, increasing its excretion in the urine. [, , ]

Relevance: Verinurad is studied in combination with Febuxostat as a potential treatment for gout and hyperuricemia. Combining these agents aims to lower serum uric acid levels more effectively than either drug alone. Research indicates that the combination of Verinurad and Febuxostat results in a greater reduction of serum urate compared with either drug administered individually, suggesting a synergistic effect. [, , ]

Iohexol

Compound Description: Iohexol is a contrast agent used in medical imaging procedures. It is known to potentially cause contrast-induced nephropathy (CIN), a form of acute kidney injury. [, ]

Relevance: Iohexol is used in animal models of contrast-induced nephropathy to investigate the potential renoprotective effects of Febuxostat. Studies show that pre-treatment with Febuxostat can attenuate the severity of CIN in these models, suggesting a protective role for Febuxostat against kidney injury. [, ]

Streptozotocin

Compound Description: Streptozotocin is a chemical that selectively destroys insulin-producing beta cells in the pancreas, making it a valuable tool for inducing experimental diabetes in animal models. []

Relevance: Streptozotocin is used to induce diabetes in rat models to study the potential therapeutic effects of Febuxostat on diabetic nephropathy. Research has shown that Febuxostat administration in these models can ameliorate diabetic renal injury. The renoprotective effects observed in these studies suggest a potential therapeutic application of Febuxostat in managing diabetic complications. []

Cilostazol

Compound Description: Cilostazol is a medication primarily used to treat claudication, a condition characterized by pain in the legs during exercise due to poor blood flow. There is growing evidence suggesting Cilostazol may also have cardioprotective properties. []

Relevance: Cilostazol serves as a comparator drug in studies evaluating the potential cardioprotective effects of Febuxostat. Preclinical studies, such as those using isoproterenol-induced cardiac dysfunction models, aim to compare the cardioprotective potential of Febuxostat and Cilostazol, examining their effects on cardiac function, biochemical markers, and histopathological changes. []

Overview

Febuxostat is a pharmaceutical compound primarily used to treat hyperuricemia, particularly in patients with gout. It functions as a selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid. Elevated levels of uric acid can lead to gout and other health issues, making febuxostat an important medication in managing these conditions. The compound is classified as a non-purine xanthine oxidase inhibitor and is recognized for its efficacy in lowering uric acid levels in the blood.

Source and Classification

Febuxostat was developed as an alternative to allopurinol, the traditional treatment for gout. It was first introduced to the market by Takeda Pharmaceutical Company under the brand name Uloric. The compound's classification falls under the category of antihyperuricemics, specifically targeting the metabolic pathway of purines.

Synthesis Analysis

Febuxostat can be synthesized through various methods, with significant advancements made in optimizing its production. One notable method involves the reaction of 2-hydroxyl-5-cyanobenzaldehyde with sodium hydrosulfide in a dimethylformamide solvent, followed by several steps including hydrolysis and cyclization to yield the final product.

Technical Details

  1. Starting Materials: The synthesis typically begins with 2-hydroxyl-5-cyanobenzaldehyde.
  2. Key Reactions:
    • Reaction with sodium hydrosulfide.
    • Hydrolysis to remove ester groups.
    • Cyclization to form thiazole rings.
  3. Yield and Purity: Recent methods have reported yields exceeding 25% with purities greater than 99%, improving upon earlier techniques that yielded only 5-15% purity .
Molecular Structure Analysis

The molecular formula of febuxostat is C16H16N2O3S, and its structure features a thiazole ring connected to a phenyl group. The compound has a melting point around 240 °C and exhibits a characteristic infrared spectrum that can be analyzed using Fourier-transform infrared spectroscopy.

Structural Data

  • Molecular Weight: 316.37 g/mol
  • Functional Groups: Contains thiazole, cyano, and isobutoxy groups.
  • Chemical Structure: The structure can be represented as follows:
C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Febuxostat undergoes various chemical reactions during its synthesis. Key reactions include:

  • Thioamide Formation: Involves the reaction of thioamides with halo compounds.
  • Cyclization: Formation of thiazole rings through cyclization reactions.
  • Hydrolysis: Removal of protecting groups or esters to yield the active compound.

These reactions are crucial for achieving the desired purity and yield of febuxostat during synthesis .

Mechanism of Action

Febuxostat acts primarily by inhibiting xanthine oxidase, which plays a pivotal role in converting hypoxanthine and xanthine into uric acid. By blocking this enzyme, febuxostat effectively reduces uric acid production in the body.

Process Details

  1. Inhibition of Xanthine Oxidase: Febuxostat binds to the active site of xanthine oxidase, preventing substrate access.
  2. Reduction of Uric Acid Levels: This inhibition leads to decreased levels of uric acid in serum and urine, alleviating symptoms associated with gout.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; should be handled with care in laboratory settings.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability .

Applications

Febuxostat is primarily used in clinical settings for managing gout by lowering uric acid levels. Its effectiveness makes it valuable not only for treating existing conditions but also for preventing future flare-ups related to hyperuricemia. Research continues into its potential applications beyond gout, exploring its effects on other metabolic disorders linked to uric acid dysregulation .

Properties

CAS Number

144060-53-7

Product Name

Febuxostat

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)

InChI Key

BQSJTQLCZDPROO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Solubility

<1 mg/mL

Synonyms

2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid
6720, TEI
febuxostat
TEI 6720
TEI-6720
TEI6720
uloric

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.